molecular formula C28H28ClNO6 B15139715 eIF4A3-IN-13

eIF4A3-IN-13

Cat. No.: B15139715
M. Wt: 510.0 g/mol
InChI Key: QGAOOBALZRBQLX-GWNOIRNCSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthetic routes and reaction conditions for eIF4A3-IN-13 are not extensively documented in the public domain. the preparation of similar compounds typically involves the use of organic synthesis techniques, including multi-step reactions with specific reagents and catalysts. Industrial production methods would likely involve optimization of these synthetic routes to ensure scalability, cost-effectiveness, and purity of the final product .

Chemical Reactions Analysis

eIF4A3-IN-13, like other small molecule inhibitors, may undergo various chemical reactions, including:

    Oxidation: This reaction involves the loss of electrons and can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the gain of electrons and can be facilitated by reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another and can be facilitated by reagents such as halogens or nucleophiles.

The major products formed from these reactions would depend on the specific functional groups present in this compound and the conditions under which the reactions are carried out .

Scientific Research Applications

eIF4A3-IN-13 has several scientific research applications, particularly in the fields of:

Comparison with Similar Compounds

eIF4A3-IN-13 can be compared with other compounds targeting EIF4A3 and related proteins:

The uniqueness of this compound lies in its specific targeting of EIF4A3, a protein with distinct roles in post-transcriptional gene regulation and tumorigenesis .

Properties

Molecular Formula

C28H28ClNO6

Molecular Weight

510.0 g/mol

IUPAC Name

(1R,2R,3S,3aR,8bS)-6-chloro-1,8b-dihydroxy-8-methoxy-3a-(4-methoxyphenyl)-N,N-dimethyl-3-phenyl-2,3-dihydro-1H-cyclopenta[b][1]benzofuran-2-carboxamide

InChI

InChI=1S/C28H28ClNO6/c1-30(2)26(32)22-23(16-8-6-5-7-9-16)28(17-10-12-19(34-3)13-11-17)27(33,25(22)31)24-20(35-4)14-18(29)15-21(24)36-28/h5-15,22-23,25,31,33H,1-4H3/t22-,23-,25-,27+,28+/m1/s1

InChI Key

QGAOOBALZRBQLX-GWNOIRNCSA-N

Isomeric SMILES

CN(C)C(=O)[C@@H]1[C@H]([C@]2([C@@]([C@@H]1O)(C3=C(O2)C=C(C=C3OC)Cl)O)C4=CC=C(C=C4)OC)C5=CC=CC=C5

Canonical SMILES

CN(C)C(=O)C1C(C2(C(C1O)(C3=C(O2)C=C(C=C3OC)Cl)O)C4=CC=C(C=C4)OC)C5=CC=CC=C5

Origin of Product

United States

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